molecular formula C18H19Cl2NO2 B5761913 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide

Cat. No. B5761913
M. Wt: 352.3 g/mol
InChI Key: NUDZEPCGOSNYEU-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide, also known as GW501516, is a type of selective androgen receptor modulator (SARM) that is used in scientific research. It was developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. Despite its potential therapeutic benefits, GW501516 has been banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects.

Mechanism of Action

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in regulating the expression of genes that are involved in energy metabolism, lipid metabolism, and inflammation. By activating PPARδ, 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide can increase the body's ability to burn fat and improve insulin sensitivity.
Biochemical and Physiological Effects:
3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects in animal and human studies. These include increased fat oxidation, improved glucose uptake, and reduced inflammation. It has also been shown to increase endurance and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide in lab experiments is its ability to activate PPARδ selectively, without affecting other receptors in the body. This makes it a useful tool for studying the specific effects of PPARδ activation on various physiological processes. However, there are also some limitations to using 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for research on 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use in combination with other drugs for the treatment of cancer. Additionally, more studies are needed to fully understand the long-term effects of 3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide on human health and to develop safe and effective dosing protocols.

Synthesis Methods

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide can be synthesized using a multistep process that involves the condensation of 3,6-dichloro-2-methoxybenzoic acid with 2-amino-4-methylpentane. The resulting product is then subjected to further chemical reactions to produce the final compound.

Scientific Research Applications

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has also been investigated for its potential use in treating certain types of cancer and neurodegenerative diseases.

properties

IUPAC Name

3,6-dichloro-2-methoxy-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-10(2)12-7-5-6-11(3)16(12)21-18(22)15-13(19)8-9-14(20)17(15)23-4/h5-10H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDZEPCGOSNYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-(2-isopropyl-6-methylphenyl)-2-methoxybenzamide

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